molecular formula C6H4BCl3O2 B151388 3,4,5-Trichlorophenylboronic acid CAS No. 862248-93-9

3,4,5-Trichlorophenylboronic acid

Cat. No.: B151388
CAS No.: 862248-93-9
M. Wt: 225.3 g/mol
InChI Key: KTEXVCMJBYWOSG-UHFFFAOYSA-N
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Safety and Hazards

3,4,5-Trichlorophenylboronic acid is known to cause skin irritation and serious eye irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Personal protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound .

Mechanism of Action

Mode of Action

The mode of action of 3,4,5-Trichlorophenylboronic acid is not well-documented. As a boronic acid derivative, it may interact with its targets through covalent bonding, given the ability of boronic acids to form reversible covalent complexes with proteins and other biological molecules. The exact nature of these interactions and the resulting changes in the target molecules are subject to ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trichlorophenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 3,4,5-trichlorophenyl derivatives. The addition of a boron-hydrogen bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is generally rapid .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 3,4,5-trichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichlorophenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3,4-Dichlorophenylboronic acid
  • 3,5-Dichlorophenylboronic acid
  • 4-Chlorophenylboronic acid

Comparison: 3,4,5-Trichlorophenylboronic acid is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its dichlorinated counterparts, it may offer different electronic and steric properties, making it suitable for specific applications .

Properties

IUPAC Name

(3,4,5-trichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEXVCMJBYWOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647521
Record name (3,4,5-Trichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862248-93-9
Record name (3,4,5-Trichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRICHLOROPHENYLBORONIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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